4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline
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Overview
Description
Preparation Methods
The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline typically involves the reaction of 4-nitroaniline with 2,6-dimethylmorpholine in the presence of a sulfonylating agent . The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted aniline derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline can be compared with other similar compounds, such as:
4-[(2,6-Dimethylmorpholin-4-yl)ethanamine: This compound has a similar structure but with an ethanamine group instead of an aniline group.
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenol: This compound has a phenol group instead of an aniline group.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit distinct chemical properties .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDKFRBHCZXAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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